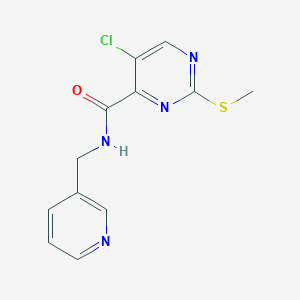

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-chloro-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.

2-thio-containing pyrimidines: Compounds with a thioxo group at position 2 of the pyrimidine ring.

Uniqueness

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is unique due to the presence of the pyridin-3-ylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets

Biologische Aktivität

5-Chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound, highlighting relevant research findings and case studies.

The molecular formula of this compound is C11H9ClN4OS, with a molecular weight of 280.73 g/mol. The compound features a pyrimidine ring substituted with a chloro group, a methylthio group, and a pyridinylmethyl moiety, which may contribute to its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 47 nM against the A-549 epithelial cancer cell line, indicating potent activity .

The mechanism by which this compound exerts its biological effects has been explored through various assays:

- Caspase Activation : Increased levels of caspase-3 and caspase-8 were observed, suggesting that apoptosis is induced via the intrinsic pathway. The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl2) proteins was significantly altered, further supporting this conclusion .

Targeted Enzyme Inhibition

Computational docking studies have indicated that the compound may inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting epidermal growth factor receptor (EGFR) variants associated with resistance to conventional therapies .

Case Studies

- Cell Line Studies : In vitro studies assessed the antiproliferative activity against several cancer cell lines including MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon). The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner .

- Animal Models : Further investigations are needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies suggest favorable pharmacokinetic properties, which are critical for therapeutic applications .

Therapeutic Potential

Given its biological activity, this compound holds promise as a lead compound for developing new anticancer agents. The dual action of inducing apoptosis and inhibiting key signaling pathways positions it as a potential candidate for further drug development.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-chloro-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4OS/c1-19-12-16-7-9(13)10(17-12)11(18)15-6-8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXFWMURWOBTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NCC2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.